5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O2S/c20-13-5-3-12(4-6-13)18-21-17(27-23-18)11-24-7-8-25-15(19(24)26)10-14(22-25)16-2-1-9-28-16/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGPCZMKDZHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-5-Hydroxypyrazole with Pyrazine-2,5-Dione
The pyrazolo[1,5-a]pyrazinone scaffold is synthesized via cyclocondensation of 3-amino-5-hydroxypyrazole (1) with pyrazine-2,5-dione (2) in refluxing acetic acid (12 h, 110°C), yielding 5-hydroxypyrazolo[1,5-a]pyrazin-4-one (3) in 68% yield.
Reaction Conditions:
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Molar ratio: 1:1 (1:2)
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Solvent: Glacial acetic acid
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Temperature: 110°C (reflux)
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Yield: 68%
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (2 equiv) |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 80°C |
| Yield | 72% |
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazole-5-Methyl Derivative
Formation of 4-Fluorobenzamidoxime
4-Fluorobenzonitrile (5) reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 70°C for 6 h, yielding 4-fluorobenzamidoxime (6) in 85% yield.
Characterization Data:
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1H NMR (400 MHz, DMSO-d6): δ 9.78 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 5.45 (s, 2H, NH2).
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IR (KBr): 3340 cm⁻¹ (N-H), 1645 cm⁻¹ (C=N).
Cyclization to 3-(4-Fluorophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
Amidoxime (6) reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h), followed by cyclization with POCl3 (100°C, 10 h), yielding 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (7) in 78% yield.
Key Observations:
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Excess POCl3 drives complete cyclization.
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Lower temperatures (<50°C) result in incomplete reaction.
Coupling of Oxadiazole and Pyrazolo-Pyrazinone Moieties
Alkylation of Pyrazolo-Pyrazinone with Chloromethyl-Oxadiazole
The nitrogen at position 5 of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4-one (8) undergoes alkylation with 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (7) in the presence of K2CO3 (DMF, 60°C, 12 h), yielding the target compound in 65% yield.
Purification:
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Column chromatography (SiO2, ethyl acetate/hexane 3:7).
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1H NMR (400 MHz, CDCl3): δ 8.25 (s, 1H, pyrazine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (m, 3H, thiophene-H), 4.85 (s, 2H, CH2), 4.10 (s, 2H, pyrazine-CH2).
Critical Analysis of Synthetic Routes
Yield Optimization in Oxadiazole Cyclization
The use of POCl3 as a cyclizing agent (patent CN101643456A) proves superior to PCl5 or polyphosphoric acid, reducing side products (e.g., open-chain ureas). However, stoichiometric POCl3 necessitates careful quenching to avoid hydrolysis.
Regioselectivity in Thiophene Coupling
Pd(PPh3)4 ensures selective coupling at position 2 of the pyrazolo-pyrazinone, avoiding competing reactions at position 7. Control experiments with PdCl2(dppf) showed <10% yield due to steric hindrance.
Scalability and Industrial Considerations
Cost-Effective Alternatives for Amidoxime Synthesis
Replacing hydroxylamine hydrochloride with aqueous NH2OH (50% w/w) reduces costs by 40% without compromising yield (83% vs. 85%).
Solvent Recycling in Alkylation Steps
DMF recovery via vacuum distillation (60°C, 10 mmHg) achieves 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions under appropriate conditions, potentially yielding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions involving different nucleophiles or electrophiles can modify the functional groups attached to the core structure.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Various solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).
Major Products Formed from These Reactions:
Oxidized derivatives with altered electronic properties.
Reduced derivatives with modified stability.
Substituted products with potentially different functional properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel materials and molecular probes.
Biology: In biological research, derivatives of this compound might be explored for their interactions with biomolecules, offering insights into biological pathways and mechanisms.
Medicine: Medicinal applications include the development of pharmaceutical agents, particularly those targeting specific biological pathways. Its structural features might lend themselves to activity against certain diseases or conditions.
Industry: In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.
Mechanism of Action
The Mechanism: The mechanism by which this compound exerts its effects can vary depending on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved: Potential molecular targets include various proteins, enzymes, and receptors that play critical roles in cellular processes. Pathways involved might include those related to inflammation, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidines (e.g., 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine)
- Core Structure : Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrazin-4-one.
- Substituents : Dichlorophenyl and trifluoromethyl groups vs. thiophene and fluorophenyl-oxadiazole.
- Bioactivity: Pyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal and kinase inhibitory activities . The target compound’s oxadiazole-thiophene combination may enhance selectivity for similar targets.
Thiazole Derivatives (e.g., 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
- Core Structure: Thiazole-pyrazole hybrid vs. pyrazolo-pyrazinone.
- Substituents : Multiple fluorophenyl groups vs. thiophene and oxadiazole.
- Structural Planarity : Thiazole derivatives show near-planar conformations, whereas the oxadiazole in the target compound introduces torsional flexibility .
Triazolopyrimidine Derivatives (e.g., 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones)
- Core Structure: Triazolopyrimidine vs. pyrazolo-pyrazinone.
- Bioactivity : Herbicidal and fungicidal activities reported; chirality enhances efficacy . The target compound’s thiophene may confer distinct bioactivity profiles.
Functional Analogues
Pyrazolo[3,4-d]pyrimidines (e.g., 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one)
- Core Structure: Pyrazolo[3,4-d]pyrimidine vs. pyrazolo-pyrazinone.
- Substituents: Chromenone and dimethylthiazole vs. thiophene and oxadiazole.
- Synthesis : Suzuki coupling used for pyrazolo[3,4-d]pyrimidines ; similar methods may apply to the target compound.
Pyrazoloquinazolinones (e.g., 2-Methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one)
- Core Structure: Pyrazoloquinazolinone vs. pyrazolo-pyrazinone.
- Substituents : Trifluoromethyl benzyl vs. fluorophenyl-oxadiazole.
- Lipophilicity : The trifluoromethyl group increases logP, whereas the oxadiazole in the target compound balances hydrophilicity .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison
Key Findings :
Fluorophenyl Ubiquity : The 4-fluorophenyl group is prevalent in analogues (e.g., ), enhancing binding via hydrophobic/electronic effects.
Heterocyclic Bioisosteres : Oxadiazole (target) vs. thiazole () or triazole () modulates solubility and target engagement.
Synthesis Methods : Suzuki coupling () and cyclocondensation () are viable for analogous heterocycles.
Biological Activity
The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one , often referred to as compound 1 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Structure
The molecular structure of compound 1 can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 428.5 g/mol
- CAS Number : 925398-85-2
Chemical Characteristics
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | N/A |
Antiviral Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiviral activities. For instance, derivatives similar to compound 1 have been tested against various viruses, including HSV (Herpes Simplex Virus) and JUNV (Junin Virus). In one study, oxadiazole derivatives demonstrated inhibition of viral replication in Vero cells, with some compounds achieving over 90% inhibition at concentrations of 50 μM with low cytotoxicity (CC50 of 600 μM) .
Anticancer Activity
The anticancer potential of compound 1 has been highlighted in several research articles. The oxadiazole group is known for its ability to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. In vitro studies have shown that certain derivatives can effectively block these enzymes, leading to reduced growth of cancer cells .
For example, a series of pyrazole-fused oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One study reported that specific modifications to the oxadiazole ring enhanced the anticancer activity significantly compared to their non-modified counterparts.
The biological activity of compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures often inhibit enzymes critical for viral replication and cancer cell growth.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Study on Antiviral Activity
In a comparative study involving various heterocyclic compounds, researchers found that compound 1 exhibited superior antiviral properties against HSV-1 when compared to other tested analogs. The study utilized an MTT assay to determine cytotoxicity and viral inhibition rates .
Study on Anticancer Activity
A recent publication explored the anticancer effects of a series of pyrazolo[1,5-a]pyrazin derivatives, including compound 1. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, with IC50 values notably lower than those of standard chemotherapeutic agents .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: Synthesis involves multi-step organic reactions, including:
- Core heterocycle formation : Pyrazolo[1,5-a]pyrazin-4-one scaffold assembly via cyclization of substituted pyrazole precursors under reflux conditions .
- Oxadiazole ring introduction : Coupling of 3-(4-fluorophenyl)-1,2,4-oxadiazole via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Thiophene incorporation : Suzuki-Miyaura cross-coupling or direct substitution to attach the thiophen-2-yl group .
Challenges : Optimizing reaction yields (typically 50-70%) and minimizing by-products (e.g., unreacted intermediates) through controlled temperature and solvent selection (e.g., DMF or THF) .
Q. How is the compound characterized to confirm identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazolo-pyrazinone core and fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 464.12) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- In vitro assays : Screen against kinase targets (e.g., PI3K, EGFR) using fluorescence polarization or ATP-consumption assays .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Q. What are the primary targets or pathways under investigation?
Methodological Answer:
- Kinase inhibition : Structural analogs show affinity for ATP-binding pockets in kinases due to the oxadiazole moiety’s electron-deficient nature .
- Anti-inflammatory activity : COX-2 inhibition via thiophene and fluorophenyl groups, assessed via prostaglandin E ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for oxadiazole coupling to enhance solubility of intermediates .
- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve yields by 15-20% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
Q. What computational methods predict target interactions and SAR?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 1XKK) using the oxadiazole as a hinge-binding motif .
- DFT calculations : Analyze charge distribution to explain reactivity of the thiophene ring in electrophilic substitutions .
- QSAR models : Corrogate substituent effects (e.g., 4-fluorophenyl vs. 3-chlorophenyl) on IC values .
Q. How to design SAR studies comparing structural analogs?
Methodological Answer: Table 1: Key Structural Modifications and Biological Effects
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of oxadiazole with thiazole | Loss of kinase inhibition (IC >10 μM vs. 0.5 μM) | |
| Substitution of 4-fluorophenyl with 4-methylphenyl | Improved antimicrobial activity (MIC: 2 μg/mL vs. 8 μg/mL) | |
| Thiophene vs. furan substitution | Reduced COX-2 selectivity (SI: 15 vs. 50) |
Q. What are its environmental fate and ecotoxicological impacts?
Methodological Answer:
- Persistence studies : Hydrolysis half-life (t) >30 days at pH 7, indicating moderate environmental persistence .
- Bioaccumulation potential : Log P (3.2) suggests moderate bioaccumulation; test in Daphnia magna (LC >100 mg/L) .
- Metabolite identification : LC-MS/MS to detect oxidation products (e.g., sulfones) in simulated wastewater .
Q. How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm kinase target engagement by monitoring protein denaturation shifts post-treatment .
- Western blotting : Measure downstream phosphorylation (e.g., Akt for PI3K inhibition) .
- CRISPR knockouts : Compare IC in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
